![molecular formula C33H26ClFNO5P B2899241 (Z)-(1-benzamido-2-(4-fluorophenyl)vinyl)triphenylphosphonium perchlorate CAS No. 334973-20-5](/img/structure/B2899241.png)
(Z)-(1-benzamido-2-(4-fluorophenyl)vinyl)triphenylphosphonium perchlorate
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Overview
Description
“(Z)-(1-benzamido-2-(4-fluorophenyl)vinyl)triphenylphosphonium perchlorate” is a complex organic compound. It is related to the class of compounds known as triphenylphosphonium salts . Triphenylphosphonium salts have been used in various chemical reactions, including dehydroxylative Csp3–N bond formation via electrochemical oxidation . The reaction proceeds via anodic oxidation of triphenylphosphine to generate its corresponding radical cation, followed by reacting with hydroxyl groups to form alkoxy triphenylphosphonium ions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a dehydroxylative Csp3–N coupling reaction assisted by triphenylphosphine has been developed through electrochemical oxidation . The reaction proceeds via anodic oxidation of triphenylphosphine to generate its corresponding radical cation, followed by reacting with hydroxyl groups to form alkoxy triphenylphosphonium ions .Chemical Reactions Analysis
Triphenylphosphine-assisted reactions have been studied extensively. In one example, a dehydroxylative Csp3–N coupling reaction assisted by triphenylphosphine was developed through electrochemical oxidation . The reaction proceeds via anodic oxidation of triphenylphosphine to generate its corresponding radical cation, followed by reacting with hydroxyl groups to form alkoxy triphenylphosphonium ions .Mechanism of Action
Target of Action
The primary target of (Z)-(1-benzamido-2-(4-fluorophenyl)vinyl)triphenylphosphonium perchlorate is the mitochondria . The triphenylphosphonium (TPP) cation has been widely used as a carrier for mitochondria-targeting molecules .
Mode of Action
The compound interacts with its target, the mitochondria, by accumulating in it due to the TPP module . This accumulation leads to a series of reactions that result in the disruption of normal mitochondrial function .
Biochemical Pathways
The compound affects the mitochondrial oxidative phosphorylation and glycolysis pathways . The disruption to these pathways is involved in the antitumor mechanism of these compounds .
Pharmacokinetics
Similar compounds have been shown to have poor oral bioavailability due to severe first-pass metabolic reactions .
Result of Action
The compound’s action results in significant damage to the cell structure and functions . This damage is primarily attributed to the compound’s ability to damage the membrane, as well as uncoupling activity and inhibition of fungal respiration .
Action Environment
The action, efficacy, and stability of (Z)-(1-benzamido-2-(4-fluorophenyl)vinyl)triphenylphosphonium perchlorate can be influenced by various environmental factors. For instance, the presence of perchlorate in the environment can affect the compound’s action . .
Safety and Hazards
Future Directions
The most important area of modern pharmacology is the targeted delivery of drugs. One of the most promising classes of chemical compounds for creating drugs of this kind are the photochromic spiropyrans, capable of light-controlled biological activity . This work is devoted to the synthesis and study of the photochromic properties of new triphenylphosphonium salts of spiropyrans . It was found that all the synthesized cationic spiropyrans have high photosensitivity, increased resistance to photodegradation, and the ability for photoluminescence .
properties
IUPAC Name |
[1-benzamido-2-(4-fluorophenyl)ethenyl]-triphenylphosphanium;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25FNOP.ClHO4/c34-28-23-21-26(22-24-28)25-32(35-33(36)27-13-5-1-6-14-27)37(29-15-7-2-8-16-29,30-17-9-3-10-18-30)31-19-11-4-12-20-31;2-1(3,4)5/h1-25H;(H,2,3,4,5) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUINMFHMSQUSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)F)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26ClFNO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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